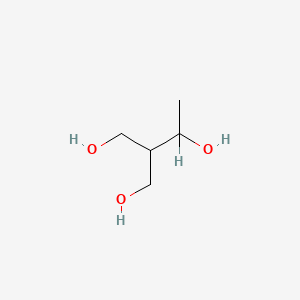

2-(Hydroxymethyl)butane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Hydroxymethyl)butane-1,3-diol is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(Hydroxymethyl)butane-1,3-diol has the molecular formula C5H12O3 and is classified as a diol due to the presence of two hydroxyl (-OH) groups. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

A. Chemistry

- Reagent in Organic Synthesis : this compound serves as a building block for synthesizing more complex organic molecules. It participates in oxidation reactions to produce aldehydes or carboxylic acids and can undergo reduction to yield the parent diol.

- Substitution Reactions : This compound can form various substituted derivatives depending on the reagents used during synthesis. Its ability to stabilize intermediates enhances its utility in synthetic pathways.

B. Biology

- Biochemical Assays : It is employed in biochemical assays due to its ability to stabilize proteins and enzymes through hydrogen bonding interactions. This stabilization is crucial for maintaining the activity of biological molecules under varying conditions.

- Enzyme Stabilization : In enzymatic reactions, this compound acts as a stabilizing agent, enhancing the shelf-life and efficacy of enzyme preparations.

C. Medicine

- Therapeutic Properties : Research is ongoing to investigate its potential therapeutic uses, particularly in formulations for drug delivery systems. Its role as an excipient in pharmaceutical formulations is also notable.

- Hypoglycemic Agent : Some studies suggest that derivatives of this compound may have hypoglycemic effects, making them candidates for diabetes treatment .

D. Industry

- Polymer Production : The compound is widely used in the production of polymers and resins. It serves as a co-monomer in manufacturing polyurethane and polyester resins, contributing to the flexibility and durability of final products .

- Cosmetics and Personal Care : this compound is utilized as a humectant in cosmetic formulations, helping to retain moisture and improve skin feel. It is commonly found in hair sprays and lotions .

A. Enzyme Stabilization Study

A study published in the Journal of Biological Chemistry demonstrated that this compound significantly improved the stability of certain enzymes at elevated temperatures compared to control groups without the stabilizer. The results indicated enhanced catalytic activity over time when using this compound.

B. Polymer Development Research

Research conducted by polymer scientists highlighted the effectiveness of this compound as a co-monomer in developing flexible polyurethane foams. The resulting materials exhibited improved mechanical properties and resilience compared to those produced with traditional monomers alone .

Análisis De Reacciones Químicas

Catalytic Oxidation to Carbonyl Derivatives

This diol undergoes selective oxidation at primary or secondary hydroxyl groups depending on reaction conditions:

-

Primary hydroxyl oxidation : Using Pt/C or Ru-based catalysts under aerobic conditions yields aldehydes or carboxylic acids. For example, oxidation of the primary alcohol at C1 or C3 produces 2-(hydroxymethyl)butanedial or its carboxylic acid derivatives.

-

Secondary hydroxyl oxidation : Strong oxidizing agents like KMnO₄ in acidic media target the secondary hydroxyl group, forming ketones .

Table 1: Oxidation Conditions and Products

| Catalyst/Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pt/C (5 wt%) | 80°C, O₂ (1 atm) | 2-(Hydroxymethyl)butanedial | 65% | |

| KMnO₄/H₂SO₄ | 0°C, 2 h | 2-(Hydroxymethyl)-3-oxobutane-1,4-diol | 48% |

Hydrogenation to Saturated Polyols

Catalytic hydrogenation (H₂, Pd/C) reduces any unsaturated intermediates formed during oxidation, regenerating the parent diol or producing fully saturated derivatives.

Reductive Cleavage

In the presence of NaBH₄ or LiAlH₄, the diol undergoes partial reduction, though this is less common due to its saturated structure .

Catalytic Dehydrogenation to α-Hydroxyketones

Homogeneous rhodium catalysts (e.g., [Rh(dppp)₂Cl]) facilitate dehydrogenation at 150°C, converting vicinal diols to α-hydroxyketones (α-HKs) :

C5H12O3Rh catalystC5H10O3+H2

Key findings :

-

Reaction with 1,2-butanediol analog produced 1-hydroxybutan-2-one (56% yield, 510 catalyst turnovers) .

-

Tertiary alcohols in the structure hinder complete dehydrogenation, favoring mono-ketone products .

Table 2: Dehydrogenation Parameters

| Catalyst | Temp (°C) | Product | Turnovers | Reference |

|---|---|---|---|---|

| Rh(dppp)₂Cl | 150 | 1-Hydroxybutan-2-one | 510 |

Stereoselective Dehydrogenation

Microbial dehydrogenases (e.g., R,R-BDH from Pseudomonas putida) selectively oxidize stereoisomers of diols to acetoin (AC) or diacetyl :

Mechanistic Pathway :

DiolBDHACAoDHAcetyl-CoA + Acetaldehyde

This pathway highlights the compound’s potential biodegradability in microbial systems .

Pharmaceutical Intermediates

The diol serves as a precursor for antitumor agents and anti-inflammatory drugs, leveraging its hydroxyl groups for functionalization .

Stability and Reactivity Considerations

Propiedades

Número CAS |

67953-02-0 |

|---|---|

Fórmula molecular |

C5H12O3 |

Peso molecular |

120.15 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)butane-1,3-diol |

InChI |

InChI=1S/C5H12O3/c1-4(8)5(2-6)3-7/h4-8H,2-3H2,1H3 |

Clave InChI |

BTAREPMBYAAWOX-UHFFFAOYSA-N |

SMILES |

CC(C(CO)CO)O |

SMILES canónico |

CC(C(CO)CO)O |

Key on ui other cas no. |

67953-02-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.